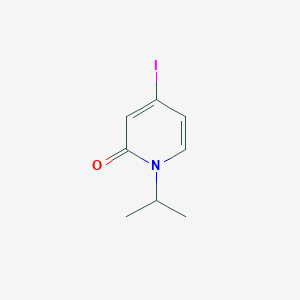
4-iodo-1-isopropylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-1-isopropylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H10INO and its molecular weight is 263.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
4-Iodo-1-isopropylpyridin-2(1H)-one has emerged as a promising lead compound in drug development due to its structural features that may target specific biological pathways. Some notable applications include:
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : Compounds similar to this compound have shown potential as DHODH inhibitors, which are critical in the treatment of autoimmune diseases and certain cancers. The inhibition is confirmed through various in vitro assays, indicating its role in viral replication control .
- Antiviral Activity : The compound has been explored for its antiviral properties, with structure-activity relationship studies indicating that modifications can significantly influence efficacy against viral pathogens .
Case Study 1: Antiviral Efficacy
In a study focusing on the antiviral effects of pyridine derivatives, this compound was evaluated for its ability to inhibit viral replication in cell-based assays. The results indicated a strong correlation between structural modifications and increased antiviral potency, suggesting that the iodine substituent plays a crucial role in enhancing biological activity .
Case Study 2: Synthesis Optimization
A comprehensive analysis of synthetic routes for this compound highlighted the importance of reaction conditions on yield and purity. Researchers found that optimizing temperature and catalyst choice led to significant improvements in the efficiency of N-arylation reactions, paving the way for more effective synthesis methods in pharmaceutical applications .
Comparative Analysis with Related Compounds
The following table summarizes the unique features and potential applications of structurally related compounds:
| Compound Name | Unique Features | Potential Applications |
|---|---|---|
| 4-Iodo-1-methylpyridin-2(1H)-one | Methyl group instead of isopropyl; different sterics | Antiviral agents |
| 4-Bromo-1-isopropylpyridin-2(1H)-one | Bromine instead of iodine; potentially less lipophilic | Anticancer agents |
| 4-Chloro-1-isopropylpyridin-2(1H)-one | Chlorine atom; different reactivity profile | Enzyme inhibitors |
The distinct reactivity profile of this compound compared to its bromine or chlorine analogs is attributed to the larger size and polarizability of iodine, which influences both reaction pathways and biological interactions differently from other halogens.
Properties
Molecular Formula |
C8H10INO |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
4-iodo-1-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C8H10INO/c1-6(2)10-4-3-7(9)5-8(10)11/h3-6H,1-2H3 |
InChI Key |
UAKUJOUKKBPMSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=CC1=O)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













